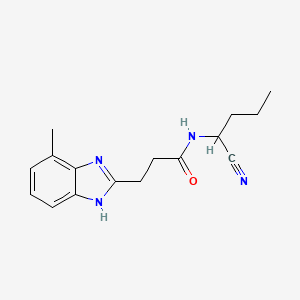
N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide, also known as CM156, is a small molecule that has been studied for its potential use in treating various diseases.
作用机制
The mechanism of action of N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide is not fully understood, but it is believed to be mediated through the inhibition of various signaling pathways. In cancer research, N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. In Alzheimer's disease and Parkinson's disease research, N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide has been shown to have various biochemical and physiological effects. In cancer research, N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease and Parkinson's disease research, N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide has been shown to protect neurons from oxidative stress and reduce inflammation. N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One advantage of using N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide in lab experiments is its ability to inhibit various signaling pathways, making it a potentially useful tool for studying the molecular mechanisms of various diseases. However, one limitation is that the mechanism of action of N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide. In cancer research, future studies could focus on the use of N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide in combination with other drugs to enhance its anticancer effects. In Alzheimer's disease and Parkinson's disease research, future studies could focus on the use of N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide in animal models to further explore its neuroprotective effects. Additionally, future studies could focus on the development of analogs of N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide with improved pharmacokinetic properties.
合成方法
The synthesis of N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide involves the reaction of 4-methyl-1H-1,3-benzodiazole-2-carboxylic acid with n-butylamine and subsequent reaction with acryloyl chloride to form the final product. The purity of the compound can be determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease and Parkinson's disease research, N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide has been shown to protect neurons from oxidative stress and reduce inflammation.
属性
IUPAC Name |
N-(1-cyanobutyl)-3-(4-methyl-1H-benzimidazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-3-5-12(10-17)18-15(21)9-8-14-19-13-7-4-6-11(2)16(13)20-14/h4,6-7,12H,3,5,8-9H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGUPCHKTDPTNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CCC1=NC2=C(C=CC=C2N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

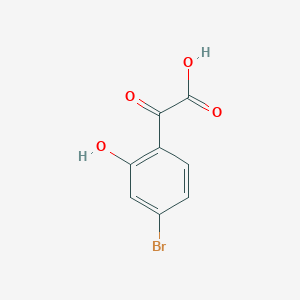
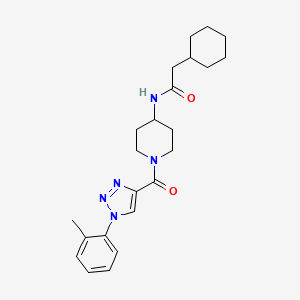
![1-Nitro-3-[({[4-(trifluoromethyl)benzoyl]oxy}imino)methyl]benzene](/img/structure/B2590407.png)
![propyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2590408.png)
![N-[[4-(2,5-dimethylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2590409.png)
![2-chloro-N-(furan-2-ylmethyl)-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide](/img/structure/B2590411.png)
![2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2590412.png)
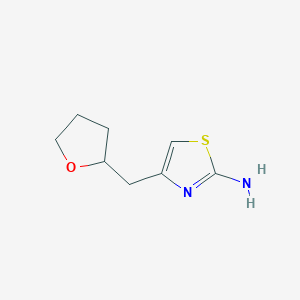
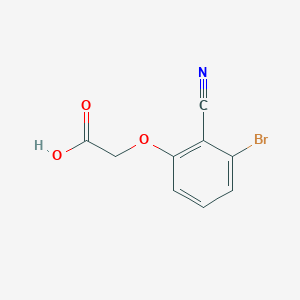
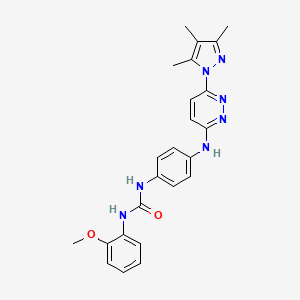
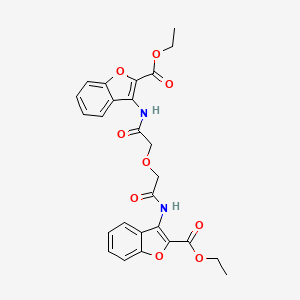
![[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B2590419.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2590420.png)
![Methyl 2-{[cyano(4-methoxyphenyl)amino]methyl}benzoate](/img/structure/B2590421.png)